

# Molecular weight and formula of Ethyl 4-tert-butylbenzoylformate.

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## Compound of Interest

Compound Name: Ethyl 4-tert-butylbenzoylformate

Cat. No.: B1301108

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## In-Depth Technical Guide: Ethyl 4-tert-butylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-tert-butylbenzoylformate**, including its chemical properties, synthesis, and potential applications. The information is curated for professionals in the fields of chemical research and drug development.

### Core Compound Information

**Ethyl 4-tert-butylbenzoylformate**, also known by its IUPAC name Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate, is an organic compound with the chemical formula  $C_{14}H_{18}O_3$ .<sup>[1]</sup> It belongs to the class of  $\alpha$ -keto esters, which are recognized for their utility as versatile building blocks in organic synthesis.

### Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 4-tert-butylbenzoylformate** is presented in the table below.

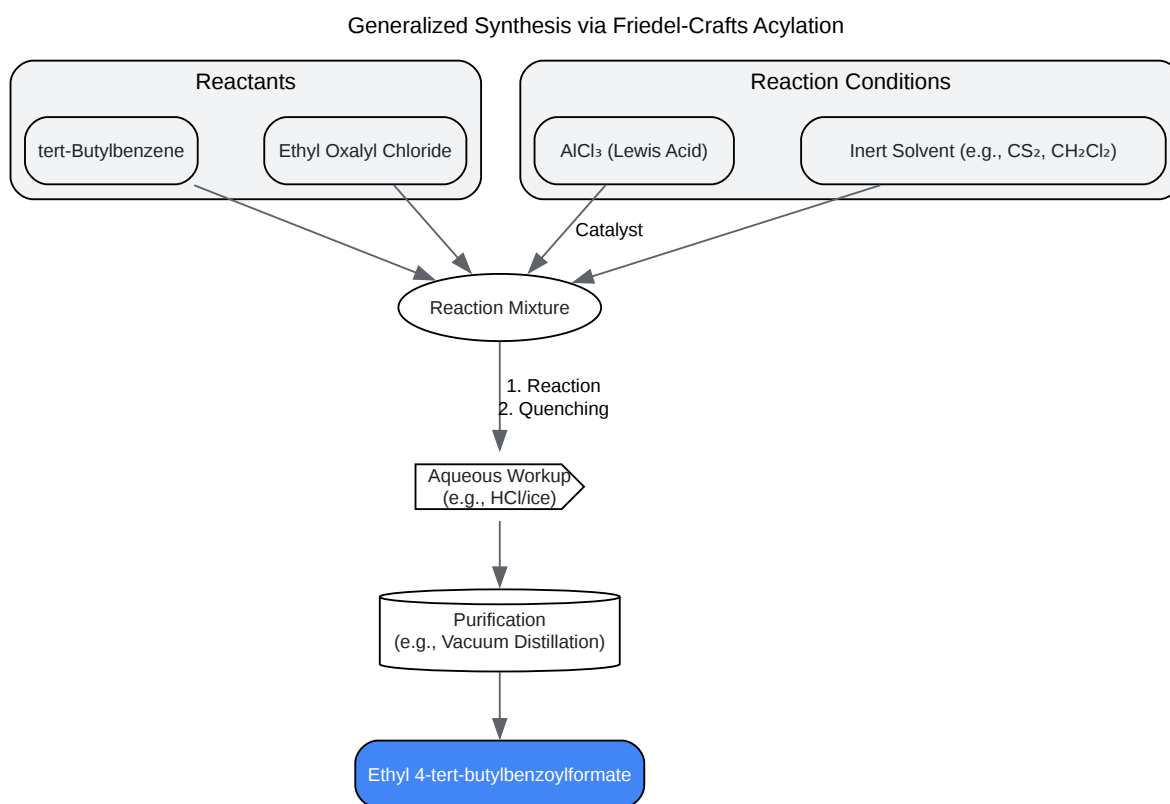
Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>18</sub> O <sub>3</sub>	[1]
Molecular Weight	234.29 g/mol	[1]
CAS Number	80120-36-1	[1]
Boiling Point	104-110 °C at 0.1 mmHg	[1]
Density	1.045 g/cm <sup>3</sup>	[1]
Appearance	Not specified, likely a liquid or low-melting solid	
InChI Key	VQDPLASXAHWKJX-UHFFFAOYSA-N	[1]
SMILES	CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)(C)C	[1]

## Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Ethyl 4-tert-butylbenzoylformate** are not extensively documented in publicly available literature, a general and plausible synthetic route can be derived from established methods for preparing similar  $\alpha$ -keto esters. The most common approaches include Friedel-Crafts acylation and the use of Grignard reagents.

### Generalized Synthetic Workflow (Friedel-Crafts Acylation)

The Friedel-Crafts acylation of tert-butylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>), represents a direct and efficient method for the synthesis of **Ethyl 4-tert-butylbenzoylformate**.



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Caption: Generalized workflow for the synthesis of **Ethyl 4-tert-butylbenzoylformate**.

Experimental Protocol (Hypothetical):

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as carbon disulfide or dichloromethane.

- **Addition of Reactants:** The flask is cooled in an ice bath. A solution of tert-butylbenzene (1.0 eq) in the same solvent is added dropwise to the stirred suspension. Subsequently, ethyl oxalyl chloride (1.0 eq) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
- **Purification:** The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

## Spectroscopic Characterization

Detailed spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for **Ethyl 4-tert-butylbenzoylformate** are not readily available in peer-reviewed journals or major chemical databases. The data for the closely related compound, Ethyl 4-tert-butylbenzoate (CAS 5406-57-5), is often mistakenly attributed to the target compound. Researchers should exercise caution and perform their own characterization to confirm the identity and purity of synthesized **Ethyl 4-tert-butylbenzoylformate**.

For reference, the expected spectroscopic features of **Ethyl 4-tert-butylbenzoylformate** would include:

- $^1\text{H}$  NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the tert-butyl group (a singlet), and aromatic protons in the para-substituted pattern.
- $^{13}\text{C}$  NMR: Resonances for the two carbonyl carbons (keto and ester), the carbons of the ethyl and tert-butyl groups, and the aromatic carbons.

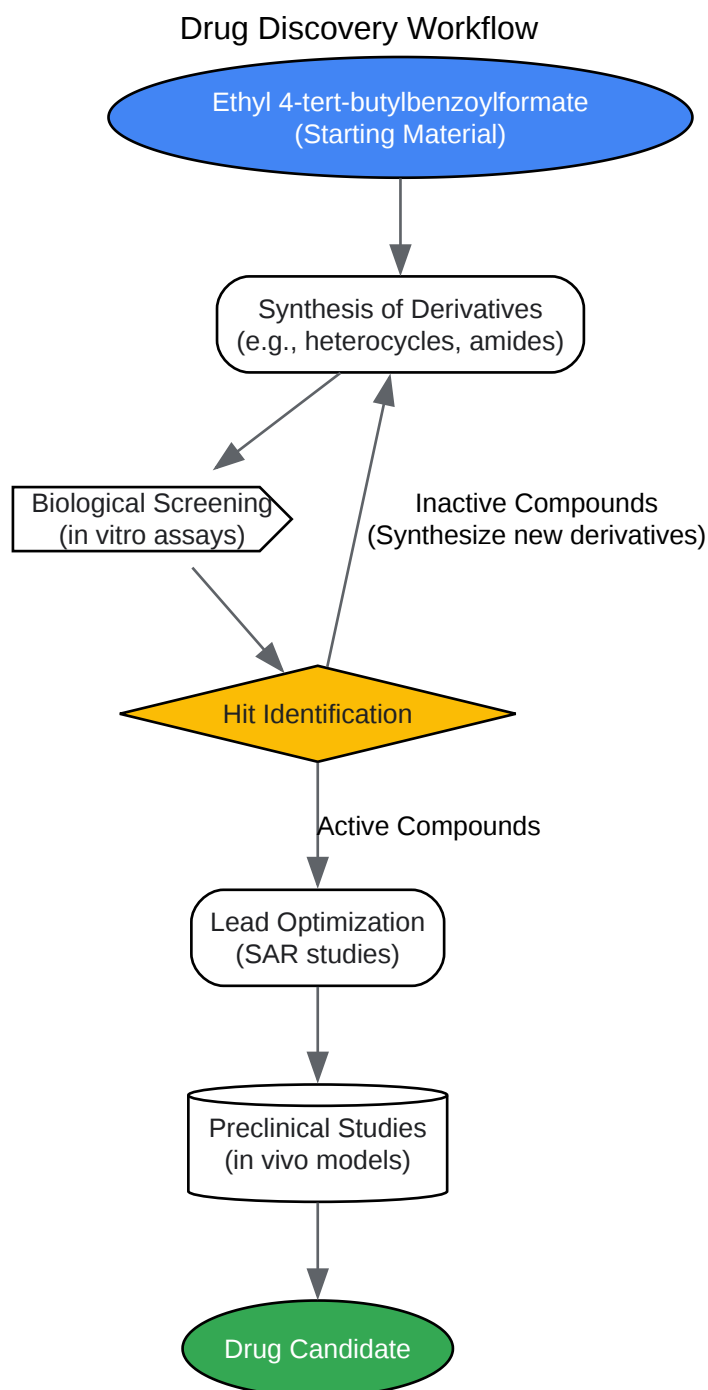
- IR Spectroscopy: Strong absorption bands for the two C=O groups (ketone and ester) and characteristic bands for the aromatic ring and C-H bonds.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 234.29, along with characteristic fragmentation patterns.

## Applications in Research and Drug Development

$\alpha$ -Keto esters are valuable intermediates in organic synthesis due to the reactivity of the ketone and ester functional groups. They are precursors to a wide variety of heterocyclic compounds and can be used in carbon-carbon bond-forming reactions.

While specific applications for **Ethyl 4-tert-butylbenzoylformate** in drug development are not documented, its structural motifs suggest potential areas of investigation. The benzoylformate moiety is present in some compounds with biological activity. The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability or to modulate binding to biological targets.

The logical workflow for exploring the utility of a compound like **Ethyl 4-tert-butylbenzoylformate** in a drug discovery context is outlined below.



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Caption: A logical workflow for the potential use of **Ethyl 4-tert-butylbenzoylformate** in drug discovery.

## Conclusion

**Ethyl 4-tert-butylbenzoylformate** is a chemical compound with a well-defined molecular formula and weight. While detailed experimental and biological data are scarce in the public domain, its structure as an  $\alpha$ -keto ester suggests its potential as a valuable intermediate in organic synthesis. Further research is needed to fully characterize this compound and to explore its potential applications in medicinal chemistry and materials science. Researchers working with this compound should perform thorough in-house characterization to verify its identity and purity.

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## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
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